molecular formula C7H9N2O3S- B14889815 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulfonate

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulfonate

Cat. No.: B14889815
M. Wt: 201.23 g/mol
InChI Key: IQNHWGJYZGLXIX-UHFFFAOYSA-M
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Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulphonate is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulphonate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and sulfonation steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulphonate may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and stringent quality control measures are essential to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulphonate group to a sulfide.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of bases like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the imidazo[1,2-a]pyridine core.

Scientific Research Applications

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulphonate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and inflammatory conditions.

    Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism by which 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulphonate exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes essential for cell wall synthesis. The compound may also interact with cellular pathways involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: This compound shares a similar core structure but differs in the presence of a pyrimidine ring instead of a pyridine ring.

    5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Another related compound with a pyrazine ring, offering different chemical properties and reactivity.

Uniqueness

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulphonate is unique due to its sulphonate group, which imparts distinct chemical reactivity and biological activity. This functional group enhances the compound’s solubility and allows for diverse chemical modifications, making it a versatile scaffold for drug development and material science applications.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c10-13(11,12)7-5-8-6-3-1-2-4-9(6)7/h5H,1-4H2,(H,10,11,12)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNHWGJYZGLXIX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC=C2S(=O)(=O)[O-])C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N2O3S-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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